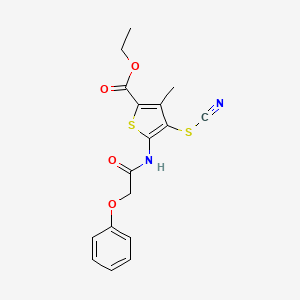

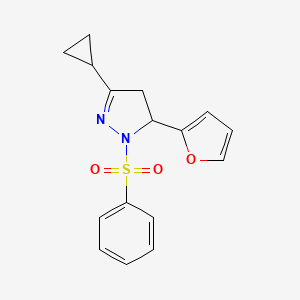

3-(1-Benzoylpiperidin-4-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1-Benzoylpiperidin-4-yl)oxazolidine-2,4-dione” is a complex organic compound. It contains an oxazolidine ring, which is a five-membered heterocycle ring with the formula (CH2)3(NH)O . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .

Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The oxazolidine ring is a key structural unit of many biologically active compounds .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- Synthesis Using Atmospheric Carbon Dioxide : A novel method for synthesizing oxazolidine-2,4-diones involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This process utilizes atmospheric carbon dioxide, offering an environmentally friendly and mild approach to producing various oxazolidine-2,4-diones (Zhang et al., 2015).

- Crystal Structure Analysis : The crystal structure of certain oxazolidine derivatives reveals nearly coplanar benzoyloxy and benzyl rings, providing insights into the molecular configuration that could influence their biological activities and synthesis processes (Inada & Kanazawa, 2017).

Biological and Pharmacological Applications

- HIV-1 Attachment Inhibition : Specific benzoylpiperidin-yl oxazolidine derivatives have been characterized as inhibitors of HIV-1 attachment. These compounds interfere with the interaction of viral gp120 with the CD4 receptor, showcasing the potential for therapeutic application in the treatment of HIV (Meanwell et al., 2009).

- Antimicrobial Activity : Oxazolidinone derivatives have demonstrated significant antimicrobial activity, with certain compounds outperforming standard drugs against Gram-positive bacteria. These findings highlight the potential for developing new antimicrobial agents based on oxazolidine-2,4-dione structures (Karaman et al., 2018).

Agricultural Applications

- Fungicide Development : Famoxadone, an oxazolidinone derivative, has been commercialized as an agricultural fungicide. This compound exhibits excellent control of plant pathogens, underscoring the utility of oxazolidine-2,4-diones in developing new fungicides for crop protection (Sternberg et al., 2001).

Material Science and Catalysis

- Catalytic Oxidation : Cu(II) complexes of 1,3-oxazolidine-based ligands have been investigated for their catalytic activity in the oxidation of benzyl alcohols. This research offers insights into the development of novel catalysts for organic synthesis processes (Bikas et al., 2018).

Propiedades

IUPAC Name |

3-(1-benzoylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEXYGRMHRCVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)

![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)

![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)

![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)